1-(2-methoxyethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-methoxyethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Alkylation: The benzimidazole core can be alkylated with 1-prop-2-enyl halides under basic conditions to introduce the prop-2-enyl group.
Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be formed by cyclization reactions involving appropriate precursors such as γ-lactams.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-4-(1-phenylbenzimidazol-2-yl)pyrrolidin-2-one: Similar structure but with a phenyl group instead of a prop-2-enyl group.
1-(2-Methoxyethyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a prop-2-enyl group.
Uniqueness
1-(2-methoxyethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to the presence of the prop-2-enyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-8-20-15-7-5-4-6-14(15)18-17(20)13-11-16(21)19(12-13)9-10-22-2/h3-7,13H,1,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLFHJSOMJRXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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